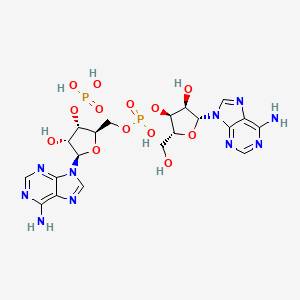

Adenylyl-(3'-5')-adenosine 3'-monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenylyl-(3’-5’)-adenosine 3’-monophosphate typically involves the use of high-performance liquid chromatography (HPLC) for purification . The compound can be prepared by incubating the nucleotide-free form of a toxin with adenylyl-(3’,5’)-uridine 3’-monophosphate (ApUp), which is then converted to a form similar or identical to the native nucleotide-bound form .

Industrial Production Methods: the use of affinity chromatography on ATP-Sepharose is a common technique for separating the nucleotide-bound form from the nucleotide-free form .

Chemical Reactions Analysis

Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.

Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .

Scientific Research Applications

Adenylyl-(3’-5’)-adenosine 3’-monophosphate has numerous scientific research applications. It is used in studies involving diphtheria toxin, where it plays a crucial role in the interaction between the toxin and its target . Additionally, this compound is used in research related to nucleotides and their analogues, as well as in studies on protein synthesis inhibition .

Mechanism of Action

The mechanism of action of adenylyl-(3’-5’)-adenosine 3’-monophosphate involves its interaction with diphtheria toxin. The compound binds tightly but noncovalently to the toxin, affecting its cytotoxic effect on eukaryotic cells by transferring the ADP-ribose portion of NAD onto elongation factor 2, thereby inactivating the factor and inhibiting protein synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to adenylyl-(3’-5’)-adenosine 3’-monophosphate include adenylyl-(3’,5’)-uridine 3’-monophosphate and adenylyl-(3’,5’)-guanosine 3’-monophosphate .

Uniqueness: Adenylyl-(3’-5’)-adenosine 3’-monophosphate is unique due to its specific interaction with diphtheria toxin and its role in inhibiting protein synthesis. This makes it a valuable compound for research in the fields of microbiology and molecular biology .

Biological Activity

Adenylyl-(3'-5')-adenosine 3'-monophosphate (also known as 3',5'-cyclic adenosine monophosphate or cAMP) is a crucial nucleotide involved in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.

Structure and Properties

This compound consists of two adenosine monophosphate units linked by a phosphodiester bond at the 3' and 5' positions. Its molecular formula is C10H12N5O6P. The compound plays a vital role as a second messenger in signaling pathways, particularly in the modulation of cellular responses to hormones and neurotransmitters.

Signaling Pathways:

cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is activated by various hormones such as epinephrine and glucagon. Once produced, cAMP activates protein kinase A (PKA), leading to phosphorylation of target proteins that regulate numerous physiological processes including:

- Cell Proliferation: cAMP influences cell growth and division through various signaling cascades.

- Differentiation: It plays a role in the differentiation of certain cell types, such as neurons.

- Apoptosis: cAMP levels can modulate apoptotic pathways, impacting cell survival.

Biological Activity in Health and Disease

Research has shown that alterations in cAMP signaling are implicated in several health conditions:

- Mental Health Disorders:

-

Cardiovascular Health:

- cAMP is involved in the regulation of heart rate and contractility. Dysregulation of cAMP signaling can lead to heart diseases.

-

Cancer:

- Elevated levels of cAMP have been associated with tumor suppression in various cancers, highlighting its potential as a therapeutic target.

Case Studies

Case Study 1: Depression and cAMP Levels

- A cross-sectional study involving 1481 participants found that individuals with a history of major depression had markedly lower levels of platelet adenylyl cyclase activity compared to controls. This suggests that cAMP signaling may play a critical role in mood regulation .

Case Study 2: Cancer Research

- Research on breast cancer cells demonstrated that increasing intracellular cAMP levels inhibited cell proliferation and induced apoptosis, suggesting a protective role against tumorigenesis.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine triphosphate (ATP) | Nucleotide | Primary energy carrier |

| Cyclic adenosine monophosphate (cAMP) | Nucleotide | Functions as a secondary messenger |

| Adenylyl-(3'-5')-uridine 3'-monophosphate | Dinucleotide | Contains uridine instead of adenine |

| 3'-Phosphoadenosine-5'-phosphosulfate | Phosphorylated nucleotide | Involved in sulfation reactions |

Properties

CAS No. |

3536-89-8 |

|---|---|

Molecular Formula |

C20H26N10O13P2 |

Molecular Weight |

676.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

ABDWNIRZBUVFHC-XPWFQUROSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.